molecular formula C19H22N2O5S B2692532 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide CAS No. 2034536-70-2

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide

Cat. No.: B2692532
CAS No.: 2034536-70-2
M. Wt: 390.45
InChI Key: LLZIJZXTTGJYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Ethanediamide-Based Research

Ethanediamide derivatives, characterized by their diamide backbone, have undergone significant transformation since their early applications in coordination chemistry. The foundational work by SciELO researchers demonstrated the reactivity of ethanediamide precursors such as [(HOCH2)3CNHC(O)]2 with aryl aldehydes, yielding stereochemically diverse bis-alkylidene derivatives. These studies revealed the critical role of conformation in reactivity: (Z,Z)-stereoisomers exhibited enhanced alkylation capacity compared to their (E,E)-counterparts, a finding corroborated by molecular mechanics calculations. By the early 2000s, ethanediamides had transitioned into medicinal chemistry, serving as precursors for neuroprotective and antimicrobial agents. For instance, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide demonstrated utility as a synthetic building block for complex heterocycles, underscoring the scaffold’s adaptability. Recent advancements have focused on functionalizing the diamide core with biologically active substituents, enabling targeted interactions with enzymes and receptors.

Significance of the 2,3-Dihydro-1,4-benzodioxin Scaffold in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxin moiety, a fused bicyclic ether, has become synonymous with metabolic stability and bioavailability. Its rise to prominence began with hepatoprotective agents like 4-(4-nitrophenyl)-5-(1,4-benzodioxan-6-ylcarbonyl)dihydropyrimidinone, which demonstrated efficacy in mitigating liver toxicity through antioxidant mechanisms. Structural analyses attribute this activity to the scaffold’s ability to stabilize radical intermediates while maintaining low cytotoxicity. In cardiovascular therapeutics, benzodioxin derivatives have been leveraged for their dual affinity toward adrenergic and serotonin receptors, enabling multitarget therapies for hypertension. The scaffold’s conformational rigidity also minimizes off-target interactions, a feature exploited in the design of selective kinase inhibitors. FDA databases reveal that over 15% of small-molecule drugs approved since 2010 incorporate bicyclic ether systems, with 1,4-benzodioxin derivatives constituting a growing subset.

Emergence of Thiophene-Containing Compounds in Therapeutic Applications

Thiophene’s integration into medicinal chemistry stems from its electronic mimicry of phenyl groups combined with enhanced hydrogen-bonding capacity. Early applications focused on anticonvulsants and antipsychotics, where the sulfur atom facilitated π-π stacking with neuronal receptors. The 21st century saw a surge in thiophene-based kinase inhibitors, particularly in oncology. For example, the thiophene ring in imatinib analogs enhances binding to ABL kinase’s hydrophobic pocket, improving potency against resistant mutations. In antimicrobials, thiophene derivatives disrupt bacterial biofilm formation via chelation of divalent cations, a mechanism critical in overcoming multidrug resistance. The compound’s thiophen-3-yl pentyl chain likely contributes to membrane permeability, as evidenced by similar motifs in protease inhibitors.

Historical Development of Multi-Heterocyclic Medicinal Compounds

The strategic combination of heterocycles has driven therapeutic innovation since the penicillin era. Penicillin’s β-lactam-thiazolidine fusion revolutionized antibiotic design, demonstrating that multi-ring systems could optimize pharmacokinetics and target engagement. This paradigm intensified with statins: atorvastatin’s pyrrole-dihydroxyheptenoic acid architecture enabled unprecedented LDL reduction by synergizing HMG-CoA inhibition with hepatic uptake. Modern examples like celecoxib—a pyrazole-sulfonamide hybrid—highlight the role of heterocyclic diversity in achieving isoform selectivity, sparing COX-I while potently inhibiting COX-II. The subject compound embodies this evolution, uniting ethanediamide’s stereochemical versatility, benzodioxin’s metabolic resilience, and thiophene’s electronic tunability. Such integrations address the dual challenges of polypharmacology and drug resistance, positioning multi-heterocyclic compounds at the forefront of rational drug design.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-7-4-13(14-5-10-27-12-14)3-6-20-18(23)19(24)21-15-1-2-16-17(11-15)26-9-8-25-16/h1-2,5,10-13,22H,3-4,6-9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZIJZXTTGJYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and thiophene intermediates, followed by their coupling through an ethanediamide linkage. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reagents to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzodioxin or thiophene rings.

    Substitution: Functional groups on the benzodioxin or thiophene rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups to the benzodioxin or thiophene rings.

Scientific Research Applications

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Benzodioxin Derivatives with Sulfonamide Groups

Example : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3, )

  • Key Differences: Functional Group: Sulfonamide vs. ethanediamide. Synthesis: Acid precipitation (HCl) yields brown precipitates for sulfonamide, whereas ethanediamide synthesis may require coupling reagents (e.g., EDC/HOBt).

Benzodioxin-Tetrazole Hybrids

Example : 1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-1,3-benzodiazol-2-one (Compound 9o, )

  • Key Differences :
    • Core Structure: Tetrazole ring vs. ethanediamide.
    • Bioactivity: Tetrazoles act as carboxylate bioisosteres, enhancing metabolic stability. Ethanediamides may offer dual hydrogen-bonding sites for target engagement.
    • Synthetic Efficiency : 76% yield for tetrazole derivative suggests robust Ugi-azide chemistry, whereas ethanediamide synthesis might involve multi-step amide couplings .

Benzodioxin-Acetamide Analogues

Example : 2-[1-(5,6-dichloropyridin-3-yl)-N-ethylformamido]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (EN300-266092, )

  • Key Differences: Substituents: Dichloropyridine and ethyl groups vs. hydroxy-pentyl-thiophene. Molecular Weight: 410.26 g/mol (acetamide) vs. Applications: Dichloropyridine derivatives often target kinases or enzymes, while the hydroxy-pentyl chain in the target compound may improve aqueous solubility .

Antihepatotoxic Activity of Benzodioxin-Containing Flavonoids ()

  • SAR Findings: Hydroxy-methyl groups at position 2" in dioxane-flavonoid hybrids (e.g., Compound 4g) enhance antihepatotoxic activity (measured via SGOT/SGPT reduction).

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Functional Groups Molecular Weight (g/mol)
Target Ethanediamide Not provided Ethanediamide, hydroxy-pentyl Likely >500
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide C15H15NO4S Sulfonamide 305.35
EN300-266092 (Acetamide) C18H17Cl2N3O4 Acetamide, dichloropyridine 410.26

Table 2: Bioactivity Trends

Compound Type Observed Activity Mechanism Insights Reference
Dioxane-Flavonoids (e.g., 4g) Antihepatotoxic (↓SGOT/SGPT) ROS scavenging, membrane stabilization
Tetrazole-Benzodioxin (9o) Unknown (likely CNS/GPCR) Tetrazole as bioisostere
Target Ethanediamide Hypothesized hepatoprotective Hydroxy chain for solubility N/A

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O4SC_{16}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 335.37 g/mol. The compound features a benzodioxin moiety linked to a thiophene-containing side chain, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. A general synthetic route includes:

  • Formation of the Benzodioxin Core : Utilizing 2,3-dihydrobenzo[1,4]-dioxin as a starting material.
  • Side Chain Modification : Introducing the thiophene and hydroxy groups through electrophilic substitution reactions.
  • Final Coupling : Linking the modified side chain to the benzodioxin core via amide bond formation.

Enzyme Inhibition Studies

Research has indicated that derivatives of benzodioxin compounds exhibit significant enzyme inhibition properties. A study highlighted that related compounds were effective inhibitors of α-glucosidase and acetylcholinesterase enzymes, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Compound Target Enzyme IC50 (µM)
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase12.5
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesterase15.0

Antiproliferative Activity

In vitro studies have demonstrated that certain benzodioxin derivatives can induce apoptosis in human umbilical vein endothelial cells (HUVECs) and inhibit the growth of A549 lung cancer cells . The mechanism appears to involve modulation of apoptotic pathways and may be linked to oxidative stress induction.

Case Studies

  • Case Study on Anticancer Activity : A series of benzodioxin derivatives were tested against various cancer cell lines, revealing that modifications to the thiophene ring significantly enhanced antiproliferative effects. One derivative showed a 70% reduction in cell viability at concentrations below 10 µM .
  • Case Study on Neurological Effects : Another study explored the neuroprotective effects of these compounds in models of neurodegeneration. The results indicated that specific derivatives could reduce neuronal apoptosis and improve cognitive functions in animal models .

Future Directions

The promising biological activities observed in preliminary studies warrant further exploration into the pharmacological potential of this compound. Future research should focus on:

  • Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety in animal models before progressing to clinical trials.
  • Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity.

Q & A

Q. What are the key synthetic routes for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the dihydrobenzodioxin moiety with the thiophene-pentyl-hydroxyl precursor under controlled conditions (e.g., inert atmosphere, reflux). Key intermediates are purified via column chromatography and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity. For example, highlights the use of microwave-assisted synthesis for improved efficiency, while emphasizes monitoring reaction progress via thin-layer chromatography (TLC). Table 1 : Example Synthesis Conditions
StepReactantsSolventTemperatureCatalystYield (%)
1Intermediate A + BDMF80°CK₂CO₃65
2Intermediate C + DTHFRefluxNone78
Source: Adapted from

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly resolving signals from the benzodioxin (δ 4.2–4.5 ppm for OCH₂) and thiophene (δ 6.8–7.2 ppm) groups .
  • Mass Spectrometry (MS) : HRMS validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns. notes the use of electrospray ionization (ESI-MS) for polar derivatives.
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H ~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

  • Methodological Answer : Initial screening should include:
  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s amide/thiophene motifs for binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). advocates for statistical methods to minimize trial runs while maximizing data quality.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves regioselectivity .
  • Inert Atmosphere : Prevents oxidation of thiophene and hydroxyl groups, critical for maintaining product stability .

Q. What computational approaches predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways (e.g., transition states for amide bond formation) and electronic properties (HOMO-LUMO gaps) .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs. highlights software like AutoDock for virtual screening.
  • Molecular Dynamics (MD) Simulations : Assesses stability of ligand-receptor complexes in physiological conditions .

Q. How should researchers address contradictory data in biological activity assays?

  • Methodological Answer :
  • Dose-Response Replication : Repeat assays across multiple cell lines or microbial strains to rule out cell-specific effects .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., benzodioxin-thiophene hybrids in ) to identify trends.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to validate target engagement if initial results conflict .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize derivatives with modifications to the hydroxyl-pentyl chain or benzodioxin ring. suggests testing methyl/methoxy substitutions for improved bioavailability.
  • 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using bioactivity data from analogues .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., amide oxygen) and hydrophobic regions (thiophene) for target binding .

Data Contradiction Analysis Example

Scenario : Conflicting cytotoxicity results between breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

  • Resolution Workflow :

Verify assay conditions (e.g., cell viability, incubation time).

Perform flow cytometry to confirm apoptosis vs. necrosis mechanisms.

Compare with transcriptomic data (RNA-seq) to identify differential gene expression in resistant lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.